2,4-dichloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide 2,4-dichloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 946201-25-8
VCID: VC11920029
InChI: InChI=1S/C18H20Cl2N4O3S/c19-14-4-5-15(16(20)13-14)18(25)22-7-12-28(26,27)24-10-8-23(9-11-24)17-3-1-2-6-21-17/h1-6,13H,7-12H2,(H,22,25)
SMILES: C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C18H20Cl2N4O3S
Molecular Weight: 443.3 g/mol

2,4-dichloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

CAS No.: 946201-25-8

Cat. No.: VC11920029

Molecular Formula: C18H20Cl2N4O3S

Molecular Weight: 443.3 g/mol

* For research use only. Not for human or veterinary use.

2,4-dichloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide - 946201-25-8

Specification

CAS No. 946201-25-8
Molecular Formula C18H20Cl2N4O3S
Molecular Weight 443.3 g/mol
IUPAC Name 2,4-dichloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Standard InChI InChI=1S/C18H20Cl2N4O3S/c19-14-4-5-15(16(20)13-14)18(25)22-7-12-28(26,27)24-10-8-23(9-11-24)17-3-1-2-6-21-17/h1-6,13H,7-12H2,(H,22,25)
Standard InChI Key JUEGXQSMZFKTGT-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl

Introduction

The compound 2,4-dichloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic molecule that belongs to the benzamide class. It features a dichlorobenzamide backbone with a sulfonyl group linked to a pyridin-2-yl piperazine moiety. This structure suggests potential applications in pharmaceuticals, given the presence of functional groups commonly found in bioactive compounds.

Synthesis and Preparation

The synthesis of 2,4-dichloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves a multi-step process:

  • Starting Materials: The synthesis might begin with 2,4-dichlorobenzoyl chloride and a suitable amine precursor.

  • Coupling Reactions: The pyridin-2-yl piperazine moiety would be attached via a sulfonylation reaction, which involves forming a sulfonyl group linkage.

  • Purification: Final purification steps could include chromatography or crystallization to isolate the pure compound.

Biological Activity and Applications

While specific biological activity data for 2,4-dichloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is not available in the search results, compounds with similar structures often exhibit potential in areas such as:

  • Antimicrobial Activity: Benzamides and their derivatives have shown antimicrobial properties against various bacterial and fungal strains .

  • Anticancer Activity: Some benzamide derivatives have demonstrated anticancer effects, particularly against human cancer cell lines .

Data Table Example

Since specific data for this compound is not available, a hypothetical data table might look like this:

PropertyValue
Molecular WeightNot Available
log PNot Available
log D (pH 7.4)Not Available
Antimicrobial ActivityNot Available
Anticancer ActivityNot Available

Future Research Directions

  • Synthesis Optimization: Developing efficient synthesis routes to reduce costs and improve yields.

  • Biological Screening: Conducting comprehensive biological assays to identify potential therapeutic applications.

  • Pharmacokinetic Studies: Investigating absorption, distribution, metabolism, and excretion (ADME) properties to assess bioavailability and safety.

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